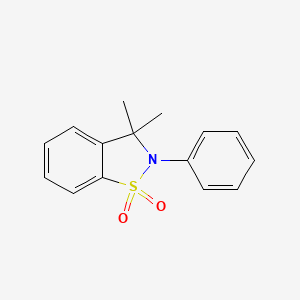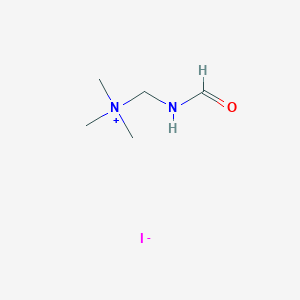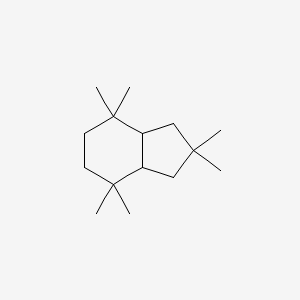
1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . It is also known by its synonym, 3,3-Dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide . This compound is characterized by its benzisothiazole ring structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide typically involves the reaction of substituted benzaldehydes or benzophenones with sulfur and nitrogen-containing reagents . One common method includes the ortho-lithiation of benzaldehydes followed by cyclization to form the benzisothiazole ring . The reaction conditions often involve the use of strong bases such as n-butyllithium and subsequent treatment with sulfur-containing reagents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide: This compound has a similar structure but with a fluorine atom substituting one of the hydrogen atoms.
3,3-Dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide: A closely related compound with similar chemical properties.
Uniqueness
1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-phenyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its ring structure. This gives it distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
56751-82-7 |
|---|---|
Fórmula molecular |
C15H15NO2S |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-phenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C15H15NO2S/c1-15(2)13-10-6-7-11-14(13)19(17,18)16(15)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clave InChI |
FLTJAWFJJYDDKO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2S(=O)(=O)N1C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)





![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)

![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)




